2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-METHYL-6-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzoisoquinoline moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Condensation Reaction: The synthesized pyrazole is then subjected to a condensation reaction with a suitable aldehyde to form the pyrazole-aldehyde intermediate.
Cyclization: The intermediate undergoes cyclization with a benzoisoquinoline derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-6-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN: A precursor in the synthesis of the target compound.
BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE: Another related heterocyclic compound with similar structural features.
Uniqueness
The uniqueness of 2-METHYL-6-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components or similar compounds.
Properties
Molecular Formula |
C24H18N4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-methyl-6-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H18N4O3/c1-14-19(24(31)28(26-14)15-7-4-3-5-8-15)13-25-20-12-11-18-21-16(20)9-6-10-17(21)22(29)27(2)23(18)30/h3-13,26H,1-2H3 |
InChI Key |
UEQYUUFLJLHGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C |
Origin of Product |
United States |
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